REACTION_SMILES
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[Br:32][N:33]1[C:34](=[O:35])[CH2:36][CH2:37][C:38]1=[O:39].[C:40]([Cl:41])([Cl:42])([Cl:43])[Cl:44].[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1.[cH:13]1[c:14]([C:15]([O:16][O:17][O:18][C:19](=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[O:27])[cH:28][cH:29][cH:30][cH:31]1>>[CH:1]([CH3:2])([c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1)[Br:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C(=O)OC)cc1
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Name
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O=C(OOOC(=O)c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOOC(=O)c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(C)Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |